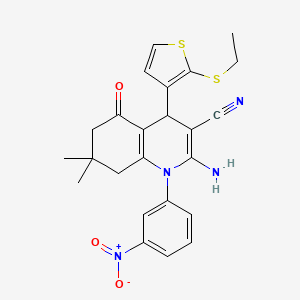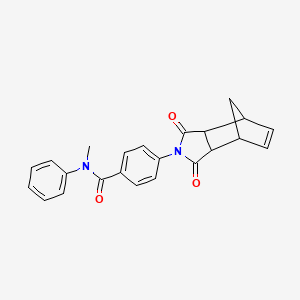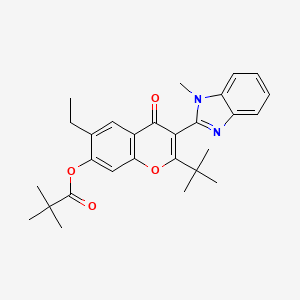![molecular formula C25H30N2O3S B11628755 4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11628755.png)
4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that features a combination of phenoxy, thiazole, and butanamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the thiazole and butanamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
化学反応の分析
Types of Reactions
4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The thiazole ring may be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and thiazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield phenolic derivatives, while reduction of the thiazole ring can produce thiazolidine compounds.
科学的研究の応用
4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiazole groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: An intermediate used in the synthesis of the target compound.
4-(tert-Butyl)-phenyl phenyl ether: Another compound with a similar phenoxy structure.
Uniqueness
4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C25H30N2O3S |
|---|---|
分子量 |
438.6 g/mol |
IUPAC名 |
4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C25H30N2O3S/c1-5-29-20-12-8-18(9-13-20)22-17-31-24(26-22)27-23(28)7-6-16-30-21-14-10-19(11-15-21)25(2,3)4/h8-15,17H,5-7,16H2,1-4H3,(H,26,27,28) |
InChIキー |
SIIGUQCKOJUDFW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCOC3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11628675.png)

![2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628683.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628684.png)
![5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11628692.png)
![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11628698.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628700.png)
![Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11628714.png)


![3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11628736.png)
![(6Z)-6-[4-(benzyloxy)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628752.png)

![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11628772.png)
